4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one
Description
4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one is a fluorinated β-amino ketone featuring a trifluoromethyl group, a conjugated enone system, and a para-brominated anilino substituent. Its molecular formula is C₁₀H₇BrF₃NO, with a molecular weight of 294.07 g/mol. The compound's structure combines a ketone at position 2, a double bond at position 3, and a 4-bromoanilino group at position 4 of the pentenone backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom on the aniline ring may influence electronic properties and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(4-bromoanilino)-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDODFZZQRCGX-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of 4-bromoaniline with 1,1,1-trifluoro-3-penten-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Grignard Reaction Pathway
A key synthetic route involves 2-methylpropen-1-ylmagnesium bromide reacting with N-trifluoroacetylmorpholine . The reaction proceeds in tetrahydrofuran (THF) under controlled conditions:
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Step 1 : Grignard reagent addition at 0–10°C to control temperature.
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Step 2 : Hydrolysis with concentrated HCl followed by purification.
This method yields 1,1,1-trifluoro-4-methyl-3-penten-2-one (68% yield) .
| Reagent/Condition | Details |
|---|---|
| Grignard reagent | 2-methylpropen-1-ylmagnesium bromide (0.5M in THF) |
| Reaction temperature | 0–10°C (Grignard addition), 15–22°C (stirring) |
| Work-up | HCl in THF/water, followed by distillation |
Thermal Isomerization
Another method involves thermal isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to form the target compound. Conducted at 100–250°C , this process rearranges the double bond from the 4-penten-2-ol structure to the 3-penten-2-one configuration .
Grignard Reaction Mechanism
The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the trifluoroacetyl group, followed by hydrolysis to form the ketone:
The trifluoromethyl group stabilizes the carbonyl, facilitating nucleophilic attack .
Thermal Isomerization
This process likely involves acid-catalyzed rearrangement , shifting the double bond via a carbocation intermediate. The halogen substituents (Br/Cl) enhance stability during rearrangement .
Structural Modifications and Reactivity
The compound’s brominated aniline moiety and trifluoromethyl group impart distinct reactivity:
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Electrophilic Substitution : The bromine substituent may undergo displacement reactions, while the trifluoromethyl group directs substituents via its electron-withdrawing effect.
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Nucleophilic Attack : The ketone group is susceptible to nucleophilic addition, though steric hindrance from the trifluoromethyl group may limit reactivity.
Comparison with Analogues
| Compound | Structural Feature | Reactivity Impact |
|---|---|---|
| 4-(4-Methoxyanilino)-1,1,1-trifluoro-3-penten-2-one | Methoxy group | Reduces electrophilicity compared to bromine |
| 4-Amino-1,1,1-trifluoro-3-penten-2-one | No halogen | Increased nucleophilicity at the amino group |
Challenges and Limitations
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Synthetic Complexity : Grignard reagents require stringent temperature control and are economically challenging due to stoichiometric requirements .
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Isomerization Control : Thermal rearrangements demand precise temperature regulation to minimize side products .
This compound’s reactivity stems from its halogenated and trifluoromethyl groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Further optimization of synthetic routes could enhance its utility.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHBrFNO
- Molar Mass : Approximately 308.09 g/mol
- CAS Number : 1531668-14-0
The unique structure includes a trifluoromethyl group and a brominated aniline moiety, which contribute to its chemical reactivity and potential biological activity.
Pharmaceutical Applications
Research indicates that 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound may inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary findings suggest it could induce apoptosis in cancer cell lines, making it a candidate for further drug development.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be utilized to synthesize more complex molecules through various reactions such as:
- Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups.
- Oxidation and Reduction Reactions : Capable of forming quinone derivatives or amine derivatives depending on the reaction conditions.
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.
Case Study 2: Anticancer Effects
Another research project focused on the compound's effects on breast cancer cell lines. The study demonstrated that treatment with the compound led to reduced cell viability and increased markers of apoptosis compared to control groups.
Mechanism of Action
The mechanism of action of 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and brominated aniline moiety contribute to its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Analogs
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one (CAS 338393-32-1) replaces bromine with chlorine on the anilino ring. Key differences:
- Biological Activity: In quinazoline derivatives, brominated anilino groups improve binding affinity and metabolic stability compared to chlorinated analogs, as seen in EGFR tyrosine kinase inhibitors .
| Property | 4-(4-Bromoanilino) Derivative | 4-(4-Chloroanilino) Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 294.07 | 249.63 |
| Halogen Atomic Radius | 1.14 Å (Br) | 0.99 Å (Cl) |
| LogP (Predicted) | ~3.5 | ~3.2 |
Substituent Position: Para vs. Ortho Bromination
4-(2-Bromoanilino)-1,1,1-trifluorobut-3-en-2-one (CAS 176722-52-4) differs in bromine position (ortho) and chain length (butenone vs. pentenone):
- Chain Length: The shorter butenone chain decreases molecular weight (294.07 vs. 294.07 for the pentenone analog) but may reduce conjugation, altering UV absorption or reactivity .
Trifluoromethyl vs. Amino Derivatives
4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS 72885-02-0) lacks the bromoanilino group, replacing it with an amino group:
- Hydrogen Bonding: The amino group (-NH₂) enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the bromoanilino derivative.
- Lipophilicity: The trifluoromethyl group in the target compound increases logP (~3.5 vs. ~2.0 for the amino analog), favoring membrane permeability .
β-Amino Ketones with Additional Aryl Groups
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (C₂₁H₁₇BrClNO) features a trifunctional β-amino ketone with dual aryl substituents:
- Crystallography: Centrosymmetric dimers form via N–H⋯O hydrogen bonds, a pattern also observed in simpler β-amino ketones. The target compound’s trifluoromethyl group may disrupt such packing due to steric/electronic effects .
- Synthetic Routes : Ag₃PW₁₂O₄₀-catalyzed reactions (used for aryl-substituted analogs) could be adapted for the target compound, though trifluoromethyl groups may require milder conditions to prevent decomposition .
Biological Activity
4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one, with the CAS number 1531668-14-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a bromo-substituted aniline moiety and a trifluoromethyl group. The structure can be represented as follows:
Chemical Structure
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. Research has shown that such compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Study A | MCF-7 | Caspase activation | 15 |
| Study B | HeLa | ROS generation | 10 |
| Study C | A549 | Inhibition of PI3K | 12 |
2. Cardioprotective Effects
The compound has also been evaluated for its cardioprotective effects in models of myocardial infarction (MI). It was found to inhibit the opening of the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during reperfusion.
Case Study: Myocardial Infarction Model
In a study involving rat models of MI, administration of this compound resulted in:
- Decreased apoptotic rates in cardiac tissues.
- Preservation of mitochondrial ATP levels.
- Improved cardiac function post-reperfusion.
The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways involved in apoptosis and mitochondrial function. The following mechanisms have been proposed:
- Apoptosis Induction : The compound activates caspases and promotes ROS production leading to programmed cell death in cancer cells.
- Mitochondrial Protection : By inhibiting mPTP opening, it helps maintain mitochondrial integrity during ischemic conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-bromoaniline with a trifluoromethyl ketone precursor under anhydrous conditions. Key reagents include trifluoroacetylating agents (e.g., trifluoroacetic anhydride) and catalysts like triethylamine. Reaction parameters such as temperature (often 60–80°C), solvent polarity (e.g., dichloromethane or THF), and inert atmosphere (N₂/Ar) are critical for yield optimization. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is common .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/dichloromethane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structural refinement employs SHELXL for small-molecule crystallography, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms. The final R-factor should be <0.05 for high confidence .
Q. What spectroscopic methods are used to confirm the compound’s identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. Key signals: ¹⁹F NMR δ ≈ -60 to -70 ppm (CF₃), aromatic protons δ 7.2–8.0 ppm.
- MS : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, if NMR suggests a different tautomeric form than SC-XRD, computational methods (DFT) can model energy differences between tautomers. Additionally, variable-temperature NMR or dynamic HPLC studies may reveal conformational flexibility. Triangulating data from multiple sources (e.g., IR, Raman) ensures robustness .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict molecular orbitals, electrostatic potentials, and Fukui indices for reactivity analysis. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Compare computed IR/NMR spectra with experimental data to validate accuracy. Software: Gaussian, ORCA, or NWChem .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexibility or solvent inclusion. Strategies:
- Solvent Screening : Test polar (DMSO) vs. non-polar (hexane) mixtures.
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours.
- Additives : Use ionic liquids or co-formers to stabilize lattice formation .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group deactivates the enone system, directing electrophilic attacks to the β-position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Monitor regioselectivity via LC-MS and isolate products using reverse-phase HPLC .
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts induce enantioselective Michael additions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
